molecular formula C9H8O B1194528 2H-Chromene CAS No. 254-04-6

2H-Chromene

Cat. No. B1194528
CAS RN: 254-04-6
M. Wt: 132.16 g/mol
InChI Key: KYNSBQPICQTCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719155

Procedure details

The compound 4 is refluxed under heating in a solvent such as benzene, chlorobenzene, toluene and xylene, in the presence of an acid catalyst such as p-toluenesulfonic acid and camphor sulfonic acid, using a Dean-Stark apparatus, while removing liberated water, or the hydroxyl group of compound 4 is activated into acetyl, trifluoroacetyl, methanesulfonyl, trifluoromethanesulfonyl or p-toluenesulfonyl using acetic anhydride, trifluoroacetic acid, methanesulfonyl chloride, trifluoromethanesulfonyl chloride or p-toluenesulfonyl chloride and removing the activated hydroxy using a base such as triethylamine, N-methylmorpholine and diazabicycloundecene, particularly preferably diazabicycloundecene, to give a chromene (compound 5 wherein R1, R2 and R3 are as defined above).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4](O)[CH2:3][CH2:2]1.C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1.ClC1C=CC=CC=1>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while removing liberated water
CUSTOM
Type
CUSTOM
Details
removing the activated hydroxy using a base such as triethylamine, N-methylmorpholine and diazabicycloundecene, particularly preferably diazabicycloundecene

Outcomes

Product
Name
Type
product
Smiles
O1CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.